(R)-1-Cyclohexyl-1-propanol

Asymmetric Synthesis Chiral Resolution Stereochemistry

(R)-1-Cyclohexyl-1-propanol (CAS 38636-38-3) is a chiral secondary alcohol with the IUPAC name (1R)-1-cyclohexylpropan-1-ol and molecular formula C9H18O (MW 142.24 g/mol). It is one of two enantiomers of 1-cyclohexyl-1-propanol, distinguished by its specific (R)-absolute configuration at the chiral center bearing the hydroxyl group.

Molecular Formula C9H18O
Molecular Weight 142.24 g/mol
CAS No. 38636-38-3
Cat. No. B12784548
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1-Cyclohexyl-1-propanol
CAS38636-38-3
Molecular FormulaC9H18O
Molecular Weight142.24 g/mol
Structural Identifiers
SMILESCCC(C1CCCCC1)O
InChIInChI=1S/C9H18O/c1-2-9(10)8-6-4-3-5-7-8/h8-10H,2-7H2,1H3/t9-/m1/s1
InChIKeyJVTXOMXEPFDMHB-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-1-Cyclohexyl-1-propanol (CAS 38636-38-3): Procurement-Relevant Identity and Baseline Properties


(R)-1-Cyclohexyl-1-propanol (CAS 38636-38-3) is a chiral secondary alcohol with the IUPAC name (1R)-1-cyclohexylpropan-1-ol and molecular formula C9H18O (MW 142.24 g/mol) [1]. It is one of two enantiomers of 1-cyclohexyl-1-propanol, distinguished by its specific (R)-absolute configuration at the chiral center bearing the hydroxyl group [2]. The compound is cataloged in authoritative chemical databases including the NIST Chemistry WebBook and J-GLOBAL, and is recognized by synonyms such as (αR)-α-ethylcyclohexanemethanol and [R,(+)]-α-ethylcyclohexanemethanol [3]. Its procurement is primarily oriented toward research applications in asymmetric synthesis, chiral resolution studies, and pharmaceutical intermediate development .

Why Generic Substitution of (R)-1-Cyclohexyl-1-propanol with Racemate or Positional Isomers Introduces Risk


Substituting (R)-1-cyclohexyl-1-propanol with its racemate (CAS 17264-02-7), the (S)-enantiomer (CAS 110529-28-7), or a positional isomer such as 3-cyclohexyl-1-propanol (CAS 1124-63-6) introduces distinct risks in stereochemically sensitive applications. The (R)-enantiomer possesses a specific three-dimensional configuration that governs its interaction with chiral biological targets and its performance as a chiral building block in asymmetric synthesis [1]. While enantiomers share identical physicochemical properties, their biological activities can diverge significantly; a comparative study of 1-cyclohexyl-1-propanol enantiomers reported differential inhibitory activity at certain CNS receptors [2]. Positional isomers differ fundamentally: 3-cyclohexyl-1-propanol is a primary alcohol with a more accessible hydroxyl group, whereas (R)-1-cyclohexyl-1-propanol is a sterically hindered secondary alcohol, leading to divergent reactivity, boiling point (ca. 199-201°C vs. 218°C), and flash point (84°C vs. 101.7°C) [3].

Quantitative Differentiation Evidence for (R)-1-Cyclohexyl-1-propanol (CAS 38636-38-3)


Enantiomeric Identity: (R)- vs. (S)-Enantiomer and Racemate for Chiral Applications

(R)-1-Cyclohexyl-1-propanol (CAS 38636-38-3) is the defined (R)-enantiomer, characterized by the InChI stereochemical descriptor '/t9-/m1/s1', confirming an absolute configuration that is non-superimposable on its (S)-counterpart (CAS 110529-28-7, InChI '/t9-/m0/s1') [1]. In enantioselective diethylzinc addition reactions, 1-cyclohexyl-1-propanol products have been analyzed for enantiomeric excess using chiral HPLC (ChiralCel OD-H column, 5% isopropanol/hexane, 0.5 mL/min, 254 nm detection), demonstrating the feasibility of separating and quantifying the individual enantiomers [2]. This analytical differentiation is critical because, as noted in comparative studies, the two enantiomers can exhibit different biological activities, particularly at CNS receptors .

Asymmetric Synthesis Chiral Resolution Stereochemistry

Alcohol Class and Steric Environment: Secondary Alcohol vs. Primary Alcohol Positional Isomer

(R)-1-Cyclohexyl-1-propanol is a secondary alcohol where the hydroxyl-bearing carbon is directly attached to both the cyclohexyl ring and an ethyl group, creating a sterically hindered environment [1]. In contrast, its positional isomer 3-cyclohexyl-1-propanol (CAS 1124-63-6) is a primary alcohol with a less sterically encumbered, more nucleophilic hydroxyl group located at the terminus of a three-carbon spacer from the cyclohexyl ring [2]. This structural difference manifests in physical properties: the racemate of (R)-1-cyclohexyl-1-propanol has a boiling point of 199-201°C and flash point of 84°C, compared to 218°C and 101.7°C, respectively, for 3-cyclohexyl-1-propanol . The computed XLogP value of 2.9 indicates moderate lipophilicity suitable for partitioning into organic phases during synthesis [3].

Organic Synthesis Reactivity Steric Hindrance

Chain-Length Comparison: 1-Cyclohexyl-1-propanol vs. 1-Cyclohexyl-1-ethanol

1-Cyclohexyl-1-propanol (C9H18O) is the ethyl homolog of 1-cyclohexyl-1-ethanol (C8H16O, CAS 1193-81-3), which bears a methyl group in place of the ethyl substituent [1]. This one-carbon homologation results in distinct physical properties that affect solvent behavior and downstream synthetic utility. The racemate of 1-cyclohexyl-1-propanol has a boiling point of 199-201°C compared to 189°C for 1-cyclohexyl-1-ethanol, reflecting the increased molecular weight and van der Waals surface area . The density of 1-cyclohexyl-1-ethanol (0.928 g/mL at 25°C) is slightly higher than that reported for the propanol homolog (0.9 g/mL), attributable to more efficient molecular packing with a shorter alkyl chain .

Homolog Comparison Physical Properties Solvent Selection

Biological Activity Profile from Patent Literature: Sedative and Choleretic Effects

The racemic mixture of 1-cyclohexyl-1-propanol has been documented in a patent (US3075881A) to possess sedative and choleretic pharmacological properties [1]. The patent describes a distinct inhibiting effect toward epileptic-like convulsions caused by chemical agents, a choleretic action that increases and prolongs choleresis beyond conventional choleretics, and clinical utility as an anti-migraine sedative for migraines of hepatobiliary origin [2]. The therapeutic dose described is 400 mg in gelatine-coated pill form [3]. While this patent does not distinguish between enantiomers, it establishes a biological activity baseline for the compound class, against which the differential activity of the individual (R)- and (S)-enantiomers can be investigated.

Pharmacology Drug Discovery Chiral Pharmaceuticals

Fundamental Physics Application: Candidate Molecule for Parity Violation Measurement

A 2016 study published in Physical Chemistry Chemical Physics identified a cyclohexyl-containing chiral alcohol as a suitable candidate for the first experimental determination of the parity-violating energy difference (ΔpvE) between enantiomers [1]. While the specific compound in that study requires confirmation against the exact CAS number, the structural features of (R)-1-cyclohexyl-1-propanol—a relatively small, rigid chiral molecule with a single stereogenic center and amenable vapor pressure for gas-phase spectroscopy—align it with the criteria sought for such high-precision spectroscopic measurements [2]. This positions the compound as a potential reference standard for fundamental chirality research that transcends typical pharmaceutical or synthetic applications.

Physical Chemistry Chirality Parity Violation

Application Scenarios Where (R)-1-Cyclohexyl-1-propanol Provides Specific Advantages


Asymmetric Synthesis Requiring a Defined (R)-Configured Chiral Alcohol Building Block

In enantioselective synthesis of pharmaceutical intermediates where the stereochemistry at the alcohol-bearing carbon is critical, (R)-1-cyclohexyl-1-propanol serves as a defined (R)-configured building block. The compound's InChI stereodescriptor (/t9-/m1/s1) provides unambiguous configurational assignment [1]. Its use as a chiral alcohol in diethylzinc addition reactions has been demonstrated, with enantiomeric excess quantifiable via established chiral HPLC methods (ChiralCel OD-H) [2]. The sterically hindered secondary alcohol group offers differential reactivity compared to primary alcohols, enabling selective transformations in complex synthetic sequences.

Chiral Resolution and Enantiomeric Purity Method Development

(R)-1-Cyclohexyl-1-propanol, alongside its (S)-enantiomer, provides a well-defined enantiomer pair for developing and validating chiral chromatographic separation methods. The established HPLC conditions using a ChiralCel OD-H column with 5% isopropanol/hexane mobile phase at 0.5 mL/min [1] serve as a starting point for analytical method development. The distinct CAS numbers for the (R)-enantiomer (38636-38-3), (S)-enantiomer (110529-28-7), and racemate (17264-02-7) facilitate unambiguous procurement and traceability in method validation.

Structure-Activity Relationship (SAR) Studies on CNS-Active Cyclohexyl Alcohols

Based on the documented sedative, anticonvulsant, and choleretic activities of the racemate described in US3075881A [1], the isolated (R)-enantiomer enables SAR studies to dissect the stereochemical contribution to pharmacological activity. Evidence from comparative enantiomer studies indicates that the two enantiomers can exhibit differential inhibitory activity at CNS receptors [2]. Procuring the (R)-enantiomer specifically allows researchers to determine whether the desired therapeutic effect resides predominantly in one enantiomer, a critical step in chiral drug candidate optimization.

Fundamental Research in Molecular Chirality and Spectroscopy

For physical chemistry research groups investigating parity violation in chiral molecules, (R)-1-cyclohexyl-1-propanol possesses structural features—a single stereogenic center, rigid cyclohexyl framework, and sufficient vapor pressure—that align with criteria for high-resolution spectroscopic measurement of parity-violating energy differences between enantiomers [1]. The compound's availability as an analytically defined (R)-enantiomer supports its use as a reference molecule in fundamental chirality research.

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